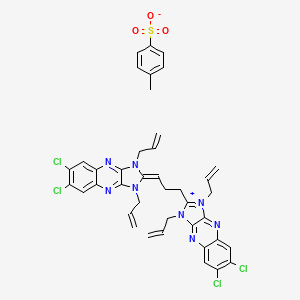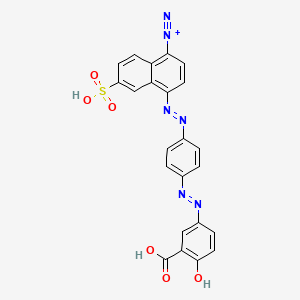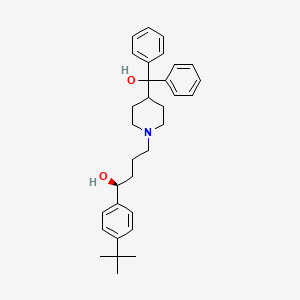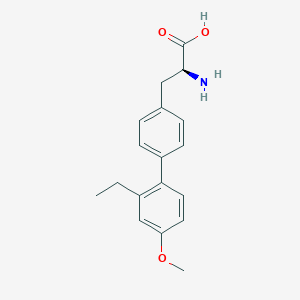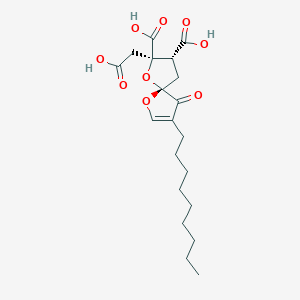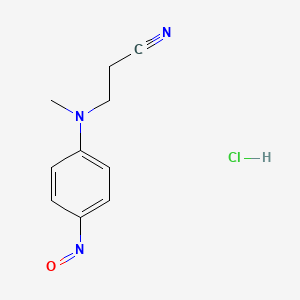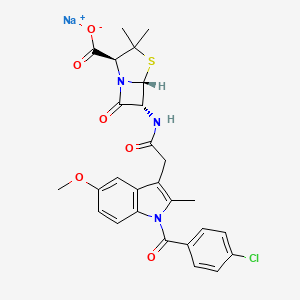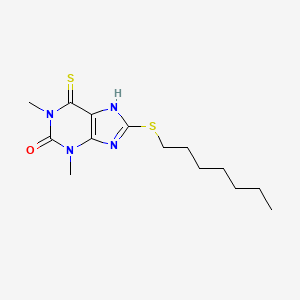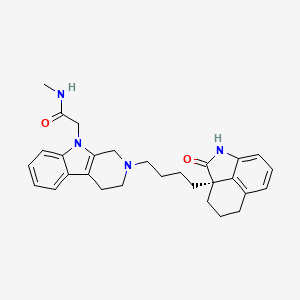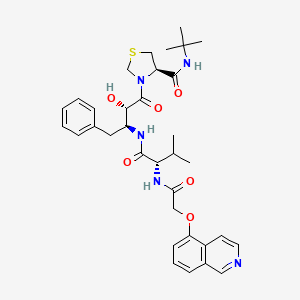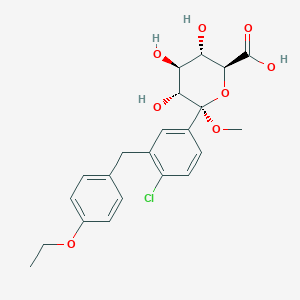
(2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound characterized by its unique structural features
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core tetrahydro-2H-pyran ring, followed by the introduction of the chloro, ethoxybenzyl, and phenyl groups through a series of substitution reactions. The hydroxyl and methoxy groups are then introduced via selective hydroxylation and methylation reactions. The final step involves the carboxylation of the pyran ring to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations.
Major Products
科学的研究の応用
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to undergo various chemical transformations allows for the design of derivatives with enhanced biological activity and reduced toxicity.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its functional groups provide sites for further chemical modifications, enabling the creation of materials with tailored properties.
作用機序
The mechanism of action of (2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structural features allow it to bind to these targets with high affinity, resulting in specific biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other tetrahydro-2H-pyran derivatives with varying substituents. Examples include:
- (2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-methoxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid
- (2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-hydroxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid
Uniqueness
The uniqueness of (2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
1528636-47-6 |
|---|---|
分子式 |
C22H25ClO8 |
分子量 |
452.9 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H25ClO8/c1-3-30-15-7-4-12(5-8-15)10-13-11-14(6-9-16(13)23)22(29-2)20(26)18(25)17(24)19(31-22)21(27)28/h4-9,11,17-20,24-26H,3,10H2,1-2H3,(H,27,28)/t17-,18-,19-,20+,22-/m0/s1 |
InChIキー |
AENMFOGGXPSYRX-UERWRGBPSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)C(=O)O)O)O)O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)
